Superior Antibacterial Potency of Furan-2-yl Derivatives Over Phenyl and Thienyl Analogs Against MRSA
Pyrazolo[1,5-a]pyrimidines bearing a furan-2-yl group at C7 exhibit significantly enhanced antibacterial activity against MRSA strains compared to directly analogous compounds with phenyl or thiophen-2-yl groups at the same position [1]. The most potent furan-2-yl derivatives, particularly those also bearing a 4-Me or 4-OMe substituted aryl group at C5, achieved MIC/MBC values of 2.5/5.1 µM and 2.4/4.9 µM against S. aureus, exceeding the performance of the clinical comparator ciprofloxacin [1]. Against MRSA strains ATCC:33591 and ATCC:43300, these furan-2-yl compounds demonstrated more effective inhibitory activity than linezolid, with MIC/MBC values up to 4.9/19.7 µM and 2.4/19.7 µM, respectively [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) |
|---|---|
| Target Compound Data | MIC/MBC: 2.4/4.9 µM (S. aureus); 4.9/19.7 µM and 2.4/19.7 µM (MRSA ATCC:33591 and ATCC:43300) |
| Comparator Or Baseline | Ciprofloxacin and Linezolid; Analogous pyrazolo[1,5-a]pyrimidines with phenyl or thiophen-2-yl at C7 |
| Quantified Difference | Furan-2-yl derivatives exceeded ciprofloxacin's activity; displayed more effective MRSA inhibition than linezolid |
| Conditions | In vitro antibacterial assay against S. aureus and MRSA strains |
Why This Matters
This quantifiable superiority over clinical comparators and direct structural analogs provides a clear scientific basis for selecting the furan-2-yl substituted scaffold in antimicrobial lead optimization programs.
- [1] Elneairy MAA, et al. MRSA Inhibitory Activity of Some New Pyrazolo[1,5-a]pyrimidines Linked to Arene and/or Furan or Thiophene Units. Chem Biodivers. 2024; e202402031. View Source
